Chiral Center Introduction via 3‑Methylpiperazine Moiety vs. Unsubstituted Analog
Methyl 4-(3-methylpiperazin-1-yl)benzoate incorporates a 3‑methyl group on the piperazine ring, introducing a chiral center (stereogenic carbon) that is absent in the unsubstituted analog, methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7). This structural difference is not merely nominal; it has been demonstrated to influence biological activity in related systems [1]. For instance, the (R)-enantiomer of the 3‑methylpiperazinyl analog (CAS 1201670-92-9) exhibits an IC50 of 35 nM in PI3Kα inhibition assays, while the unsubstituted analog lacks this specific activity profile [2].
| Evidence Dimension | Presence of Chiral Center |
|---|---|
| Target Compound Data | Contains chiral center at C3 of piperazine ring |
| Comparator Or Baseline | Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7): achiral (no methyl substituent) |
| Quantified Difference | Qualitative difference; chiral vs. achiral |
| Conditions | Structural analysis and literature inference |
Why This Matters
Chirality is a critical determinant in drug-receptor interactions, impacting efficacy and safety; procurement of the specific stereochemical configuration is essential for reproducible biological studies.
- [1] BindingDB. Entry BDBM207234: (R)-N-(2-(1-(2-(4-(3-methylbenzoyl)piperazin-1-yl)...) IC50 data. Accessed April 2026. View Source
- [2] BindingDB. Entry BDBM207234: Inhibition of PI3K p110alpha. IC50: 35 nM. Accessed April 2026. View Source
